composti n-metilpiridinio

N-Methylpyridinium Compounds are a series of quaternary ammonium salts derived from pyridine, featuring an additional methyl group attached to the nitrogen atom. These compounds exhibit significant solubility in polar solvents due to their ionic nature and can form strong intermolecular interactions. They are widely used as surfactants, electrolytes for batteries, and additives in polymer formulations. N-Methylpyridinium compounds also find applications in catalysis, particularly in selective hydrogenation reactions, and as antimicrobial agents in various industrial processes.

Their chemical structure allows them to act both as a cationic surfactant, enhancing solubilization properties, and as an effective carrier for metal ions in catalysts. The mild acidic nature of their hydroxyl groups further broadens their utility in controlled-release systems and pH-sensitive applications. These versatile compounds are highly valued for their biocompatibility and potential in biomedical research, making them indispensable in both academic and industrial settings.

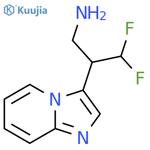

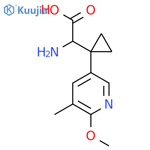

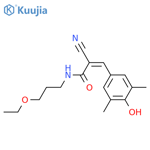

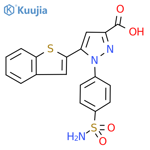

| Struttura | Nome chimico | CAS | MF |

|---|---|---|---|

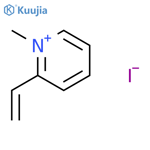

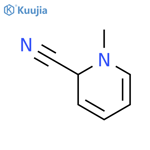

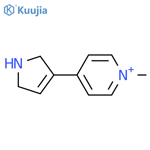

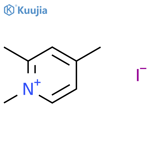

|

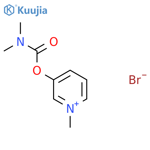

Pyridostigmine bromide | 101-26-8 | C9H13BrN2O2 |

|

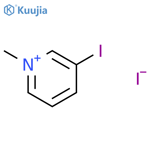

Pyridinium,3-iodo-1-methyl-, iodide (1:1) | 36913-38-9 | C6H7I2N |

|

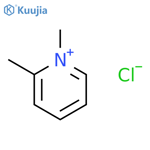

Pyridinium,1,2-dimethyl-, chloride (1:1) | 1121-26-2 | C7H10ClN |

|

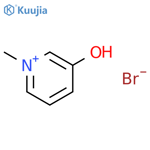

3-Hydroxy-1-methyl-pyridinium Bromide | 31034-86-3 | C6H8BrNO |

|

Pyridinium, 1,2,3,6-tetramethyl- | 55508-48-0 | C9H14N |

|

Pyridinium, 1-methyl-2-(1-methylethyl)-, iodide | 54125-84-7 | C9H14IN |

|

2-ethenyl-1-methyl-Pyridinium iodide | 19916-89-3 | C8H10IN |

|

1-methylpyridin-1-ium-2-carbonitrile;iodide | 3785-03-3 | C7H7IN2 |

|

Pyridinium, 4-(2,5-dihydro-1H-pyrrol-3-yl)-1-methyl- | 918871-85-9 | C10H13N2 |

|

Pyridinium, 1,2,4-trimethyl-, iodide | 15827-70-0 | C8H12IN |

Letteratura correlata

-

Iqbal Ahmad,Mohammad Hassan Baig,Mohammad Shavez Khan,Mohd Shahnawaz Khan,Iftekhar Hassan,Nasser Abdulatif Al-Shabib RSC Adv., 2016,6, 27952-27962

-

Soon Moon Jeong,Seongkyu Song,Kyung-Il Joo,Joonwoo Kim,Sung-Ho Hwang,Jaewook Jeong,Hyunmin Kim Energy Environ. Sci., 2014,7, 3338-3346

-

Conrad Fischer,Tobias Gruber,Wilhelm Seichter,Edwin Weber Org. Biomol. Chem., 2011,9, 4347-4352

-

5. BMIm HCO3: an ionic liquid with carboxylating properties. Synthesis of carbamate esters from amines†A. Di Nicola,A. Arcadi,L. Rossi New J. Chem., 2016,40, 9895-9898

Fornitori consigliati

-

Jinan Hanyu Chemical Co.,Ltd.Factory Trade Brand reagentsNatura aziendale: Private enterprises

-

Zhangzhou Sinobioway Peptide Co.,Ltd.Factory Trade Brand reagentsNatura aziendale: Private enterprises

-

Shanghai Xinsi New Materials Co., LtdFactory Trade Brand reagentsNatura aziendale: Private enterprises

-

Shanghai Joy Biotech LtdFactory Trade Brand reagentsNatura aziendale: Private enterprises

-

PRIBOLAB PTE.LTDFactory Trade Brand reagentsNatura aziendale: Private enterprises

Prodotti consigliati

-

-

-

-

-

COX-2/5-LOX-IN-2 Cas No: 2410384-59-5

COX-2/5-LOX-IN-2 Cas No: 2410384-59-5